molecular formula C22H28FN3O2 B5206361 (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol

Cat. No. B5206361
M. Wt: 385.5 g/mol
InChI Key: IVSFCIZFPQLCAV-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol, also known as F13714, is a novel compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has been shown to bind to several receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and to improve mood and reduce anxiety. (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol is its high selectivity for certain receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, its complex synthesis method and limited availability can make it difficult to obtain and use in lab experiments.

Future Directions

There are several potential future directions for research on (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has also been investigated for its potential as a treatment for addiction and as a cognitive enhancer. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol.

Synthesis Methods

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method has been described in detail in scientific literature, and involves the use of protecting groups and coupling agents to achieve the desired product. The final product is obtained through purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has been the subject of extensive research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antidepressant effects. (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol has also been investigated for its potential as a treatment for neuropathic pain and anxiety disorders.

properties

IUPAC Name

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(4-hydroxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c23-19-3-1-2-4-20(19)25-11-13-26(14-12-25)21-9-10-24(16-22(21)28)15-17-5-7-18(27)8-6-17/h1-8,21-22,27-28H,9-16H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFCIZFPQLCAV-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=C3F)O)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=C3F)O)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.